Ethyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate
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Overview
Description
Ethyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound with a molecular formula of C10H15N3O2. This compound is part of the pyrazolo[1,5-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-cyanoacetate with hydrazine hydrate to form the pyrazole ring, followed by cyclization with a suitable aldehyde to form the pyrazolo[1,5-a]pyridine core .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated synthesis systems to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines or other functional groups.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .
Scientific Research Applications
Ethyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of Ethyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyridine derivatives, such as:
- 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-sulfonyl chloride
- Ethyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylate .
Uniqueness
Ethyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties. These properties make it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C10H15N3O2 |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
ethyl 5-amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H15N3O2/c1-2-15-10(14)8-6-12-13-4-3-7(11)5-9(8)13/h6-7H,2-5,11H2,1H3 |
InChI Key |
OMVLURLQPVQSMG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2CC(CCN2N=C1)N |
Origin of Product |
United States |
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